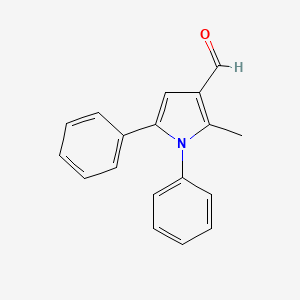
2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde, also known as MDPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPA is a pyrrole-based aldehyde that can be synthesized through different methods.
Mécanisme D'action
The mechanism of action of 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde is not fully understood, but it is believed to involve the formation of a Schiff base with amino acids or proteins. The Schiff base formation can lead to the generation of ROS, which can cause oxidative damage to cells and tissues. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has been shown to exhibit antioxidant properties, which may be attributed to its ability to scavenge ROS.
Biochemical and Physiological Effects
2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has been shown to protect cells against oxidative stress by scavenging ROS and inhibiting lipid peroxidation. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. However, 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has also been shown to exhibit cytotoxicity towards cancer cells, which may be attributed to its ability to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde can be synthesized through different methods and can be easily purified through recrystallization or column chromatography. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde is also stable under various conditions, which makes it suitable for different experiments. However, 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde also has some limitations, including its potential toxicity towards cells and tissues. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde should be used with caution, and its cytotoxicity should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde, including its potential applications in drug discovery and materials science. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has been shown to exhibit cytotoxicity towards cancer cells, which may make it a potential candidate for anticancer drug development. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde can also be incorporated into polymers to improve their properties, such as thermal stability and mechanical strength. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde and its potential applications in other fields, such as neurodegenerative diseases and aging.
Conclusion
In conclusion, 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde is a pyrrole-based aldehyde that has gained attention in the scientific community due to its potential applications in various fields. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde can be synthesized through different methods and has been studied for its potential applications in organic synthesis, materials science, and biochemistry. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde exhibits antioxidant activity, anti-inflammatory activity, and cytotoxicity towards cancer cells. 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde also has some limitations, including its potential toxicity towards cells and tissues. Further studies are needed to fully understand the mechanism of action of 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde and its potential applications in other fields.
Méthodes De Synthèse
2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde can be synthesized through different methods, including the Hantzsch reaction and the Paal-Knorr synthesis. The Hantzsch reaction involves the condensation of two molecules of benzaldehyde with one molecule of acetone and one molecule of ammonia. The Paal-Knorr synthesis, on the other hand, involves the reaction of 1,4-diketones with ammonia or primary amines. Both methods result in the formation of 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has been studied for its potential applications in various fields, including organic synthesis, materials science, and biochemistry. In organic synthesis, 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has been used as a building block for the synthesis of other compounds. In materials science, 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has been incorporated into polymers to improve their properties, such as thermal stability and mechanical strength. In biochemistry, 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde has been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS).
Propriétés
IUPAC Name |
2-methyl-1,5-diphenylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-14-16(13-20)12-18(15-8-4-2-5-9-15)19(14)17-10-6-3-7-11-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABKQVBBEJECEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)
![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)
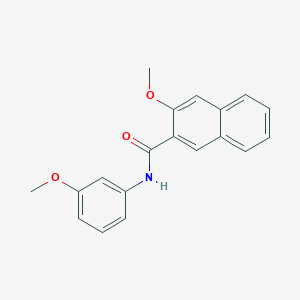
![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)
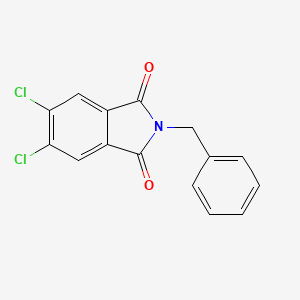
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)
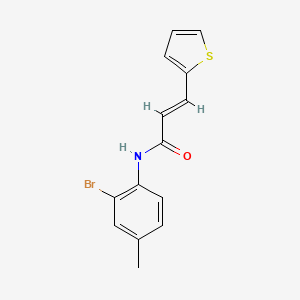
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B5818803.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5818810.png)

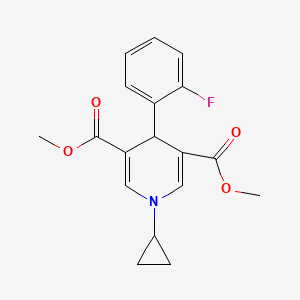
![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)